molecular formula C5H10O5 B117926 D-Arabinose-1-13C CAS No. 70849-23-9

D-Arabinose-1-13C

Cat. No. B117926
CAS RN: 70849-23-9
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-PVQXRQKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinose-1-13C is the 13C labeled D-arabinose . It is an endogenous metabolite and an isotope-labeled analogue of D-Arabinose, an inhibitor of the enzyme glucose dehydrogenase .


Molecular Structure Analysis

The molecular formula of D-Arabinose-1-13C is C413CH10O5 . The molecular weight is 151.12 . The SMILES string representation is OC[13CH2]C@@HC@@HC@HC=O .


Physical And Chemical Properties Analysis

D-Arabinose-1-13C is a solid substance . It has an optical activity of [α]20/D −103°, c = 4 in H2O . The melting point is 163-165 °C (lit.) .

Scientific Research Applications

Metabolic Pathway Analysis

D-Arabinose-1-13C has been instrumental in studying metabolic pathways in various organisms. For instance, research using Nuclear Magnetic Resonance (NMR) spectroscopy with organisms like Caldicellulosiruptor saccharolyticus has revealed novel metabolic capacities and pathways. This includes the production of ethylene glycol from D-arabinose, indicating potential for producing higher molecular weight compounds through microbial fermentation (Isern et al., 2013).

Cell Wall Biosynthesis

In Mycobacterium smegmatis, D-Arabinose-1-13C has been used to investigate the biosynthesis of arabinose, a major sugar in the cell wall of mycobacteria. Studies suggest that D-Arabinose is not formed via the pentose phosphate pathway or the uronic acid pathway, but rather through a novel pathway, highlighting new drug intervention sites (Klutts et al., 2002).

Fungal Metabolism Research

Research on Neurospora crassa has utilized D-Arabinose-1-13C to understand gene expression profiles during the utilization of various sugars, including L-Arabinose, in fungi. This contributes to a deeper understanding of sugar metabolism in filamentous fungi, which is crucial for bioethanol production and other biotechnological applications (Li et al., 2014).

Investigation of Rare Sugars in Animals

In a study on the sponge Hippospongia gossypina, D-Arabinose-1-13C was identified as part of a complex acidic polysaccharide in connective tissue. This highlights its presence in rare cases in the animal kingdom and its potential biological roles, which are not yet fully understood (Katzman et al., 1970).

Yeast Metabolism Studies

D-Arabinose-1-13C has been used to study the metabolism of L-Arabinose in yeasts like Candida arabinofermentans. This research is significant for understanding pentose catabolism in yeasts and has implications for industrial bioethanol production (Fonseca et al., 2008).

Bioconversion of D-Galactose

D-Arabinose-1-13C also plays a role in understanding the isomerization of D-galactose to D-tagatose, a process used in the food industry. This research has implications for the production of low-calorie sweeteners and functional food ingredients (Wanarska & Kur, 2012).

Enzyme Characterization

Research using D-Arabinose-1-13C has been instrumental in characterizing enzymes like L-arabinose isomerase, which has applications in rare sugar production. This enzyme catalyzes the conversion of L-arabinose into L-ribulose and D-galactose into D-tagatose, with significant potential in food and pharmaceutical industries (Xu et al., 2014).

Safety And Hazards

D-Arabinose-1-13C is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought .

Relevant Papers One relevant paper found discusses the estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as a surrogate for Mycobacterial Lipoarabinomannan in human urine . The study validates that LAM is present in the urine samples of culture-positive patients in small but readily detectable amounts . The study further substantiates LAM in urine as a powerful biomarker for active tuberculosis .

properties

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-PVQXRQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486793
Record name D-(1-~13~C)Arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Arabinose-1-13C

CAS RN

70849-23-9
Record name D-(1-~13~C)Arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Sárossy - 2011 - orbit.dtu.dk
Vast amounts of by-products are generated every year from agricultural crop production and hence great quantities of polysaccharides remain underutilized. The polysaccharides from …
Number of citations: 2 orbit.dtu.dk

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